2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-4-hydroxypyrimidine with piperidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Chemical Reactions Analysis
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride can be compared with other similar compounds, such as:
2-Diethylamino-6-methyl-pyrimidin-4-ol: This compound has a similar pyrimidine structure but with different substituents, leading to distinct chemical and biological properties.
2-Isopropyl-6-methyl-4-pyrimidinol: Another similar compound with variations in the substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-4-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPUQHCTDDTWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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